molecular formula C21H21FN2O4S B11214346 ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11214346
M. Wt: 416.5 g/mol
InChI Key: DKUPGZVHLYJTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a thioxo group

Preparation Methods

The synthesis of ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves multiple steps, including the formation of the benzoxadiazocine ring and the introduction of the fluorophenyl, methoxy, and thioxo groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the methoxy and thioxo groups can modulate its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzoxadiazocine derivatives with different substituents. Compared to these compounds, ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is unique due to its specific combination of fluorophenyl, methoxy, and thioxo groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 10-(3-fluorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C21H21FN2O4S/c1-4-27-19(25)16-17-14-9-6-10-15(26-3)18(14)28-21(16,2)24(20(29)23-17)13-8-5-7-12(22)11-13/h5-11,16-17H,4H2,1-3H3,(H,23,29)

InChI Key

DKUPGZVHLYJTCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC(=CC=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.